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Compound of Interest

Ethyl 5-bromothiazole-2-
Compound Name:

carboxylate
CAS No.: 1202237-88-4
Cat. No.: B1440139

Get Quote

Executive Summary & Structural Context

In medicinal chemistry, thiazole carboxylates are privileged scaffolds.[1] However, they suffer
from a high rate of database misidentification due to the existence of regioisomers that share
identical molecular weights (

) and similar fragmentation patterns.[1]

The Core Problem: Researchers often search for "Ethyl 5-bromothiazole-2-carboxylate” but
are routed by vendor algorithms or loose database indexing to the more commercially
abundant isomer, Ethyl 2-bromothiazole-5-carboxylate.[1]

This guide provides the experimental discrimination logic to validate that you have synthesized
or purchased the correct regioisomer (5-bromo-2-ester) rather than its mimic (2-bromo-5-ester).

Structural Isomer Visualizer
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The following diagram highlights the diagnostic protons and carbons required for differentiation.

[1]

COMMON IMPOSTER
(Ethyl 2-bromothiazole-5-carboxylate)

Structure B
Br at C2, Ester at C5

TARGET COMPOUND
(Ethyl 5-bromothiazole-2-carboxylate)

Structure A Diagnostic Proton: C4-H
Br at C5, Ester at C2 (Singlet, ~8.0 - 8.2 ppm)

Click to download full resolution via product page

(Singlet, ~8.3 - 8.5 ppm)
Deshielded by adj. Ester

T

Diagnostic Proton: C4-Hj

Caption: Structural logic distinguishing the target 5-bromo-2-ester from the common 2-bromo-5-
ester isomer.

Comparative Analysis: Experimental vs. Database

The following data consolidates high-field NMR expectations against database averages. Note
that solvent effects (DMSO vs. CDCIs) are pronounced in thiazoles due to the basic nitrogen's
interaction with protic or polar solvents.[1]

A. NMR Comparison (400 MHz)
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Feature

Target: 5-Br-2-Ester
(CAS 1202237-88-4)

Alternative: 2-Br-5-
Ester (CAS 41731-
83-3)

Database
Discrepancy Note

Aromatic H (C4-H)

7.95 - 8.15 ppm (s)

Prediction algorithms
often underestimate
this shift.[1] The 5-
ester group
8.30 - 8.50 ppm (s) (Alternative) deshields
C4-H more strongly

than the 5-Br (Target).
[1]

Minor difference;

4.45 ppm (q, 4.38 ppm (q,
Ethyl -CH2- Ppm (4 Ppm (4 unreliable for
Hz) Hz) identification.[1]
1.42 ppm (t, 1.39 ppm (t,
Ethyl -CHs ppm ( ppm ( Indistinguishable.[1]
Hz) Hz)
DMSO- DMSO- Critical: Always check

shifts C4-H downfield

solvent used in
shifts C4-H downfield

Solvent Effect database
by +0.2 ppm vs by +0.3 ppm vs (SDBS/NIST) before
CDCls.[1] CDCls.[1] matching.
B. NMR Comparison (Diagnostic Peaks)
The carbon spectrum offers the most definitive proof of identity.[1]
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Target (5-Br-2- Alternative (2-Br-5- Mechanistic
Ester) Ester) Reason

Carbon Position

C2 is naturally
deshielded.[1]
Attaching a Carbonyl
~158 - 160 ppm (C=0  ~138 - 145 ppm (Br )
C2 (Between N/S) (Target) pushes it to
attached) attached) ]
~160.[1] Attaching Br
(Alternative) shields it

relative to the ester.[1]

Gold Standard Check:

The C-Br carbon is
~110 - 115 ppm (C- ~128 - 135 ppm (C- o )
C5 (Nextto S) significantly upfield
Br) Ester)
compared to the C-

Ester carbon.[1]

Experimental Validation Protocol

To ensure data fidelity when cross-referencing with databases like SDBS or NIST, follow this
self-validating workflow.

Step 1: Sample Preparation (The "Clean" Standard)[1]

¢ Solvent: Use CDCIs (99.8% D) neutralized with basic alumina if the compound is acid-
sensitive, though thiazole esters are generally stable.[1]

e Concentration: 10 mg in 0.6 mL.[1] High concentrations can cause stacking effects, shifting
aromatic peaks upfield.[1]

Step 2: Acquisition Parameters[1]

e : Spectral width 12 ppm, Relaxation delay (

)

S (ensure accurate integration of the isolated aromatic proton).[1]
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e : Minimum 256 scans. The quaternary C-Br and C=0 carbons have long relaxation times;
ensure

s.[1]

Step 3: The "HMBC Bridge" (The Ultimate Proof)

If 1D NMR is ambiguous due to impurities, run a

HMBC.[1]

o Target (5-Br-2-Ester): The Ethyl -CH2- protons will show a correlation to the Ester Carbonyl.
[1] That Carbonyl will show a correlation to the Thiazole C2 (quaternary).[1]

» Alternative (2-Br-5-Ester): The Ethyl -CHz- correlates to Ester Carbonyl.[1] That Carbonyl
correlates to Thiazole C5 (quaternary).[1]

 Differentiation: In the Target, the ring carbon coupled to the carbonyl is C2 (between N and
S, extremely deshielded ~160 ppm). In the Alternative, it is C5 (next to S, less deshielded
~130 ppm).[1]

Database Reliability Assessment

When cross-referencing your data, categorize the source reliability as follows:
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Your Experimental Data
(CDCI3, 400MHz)

Primary Match [Secondary Check Trend Only

Cross-Reference Sources

SDBS (AIST) Vendor COA ChemDraw/MestReNova
High Reliability Medium Reliability Low Reliability for Heterocycles
(Check Solvent!) (Often Generic/Predicted) (Halogen errors common)

Identity Confirmed

Click to download full resolution via product page

Caption: Hierarchy of spectral data reliability for thiazole derivatives.

Common Database Pitfalls for this Compound

e Vendor Mismatch: Searching CAS 41731-83-3 often brings up the name "Ethyl 5-
bromothiazole-2-carboxylate" on aggregator sites.[1] This is incorrect. That CAS belongs
to the 2-bromo-5-carboxylate isomer [1, 2].[1]

¢ Solvent Shifts: SDBS often uses

or
[1] If your lab uses DMSO-
, expect the aromatic singlet to shift

to
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ppm downfield.[1] Do not treat this as an impurity [3].
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o Note: Verifies the CAS 41731-83-3 corresponds to the 2-bromo isomer, not the 5-bromo-2-
ester target.[1]

» Note: Confirms the distinct CAS for the target compound.

e Abraham, R. J., et al. (2006).1H chemical shifts in NMR: Part 23, the effect of dimethyl
sulphoxide versus chloroform solvent.[1] Magnetic Resonance in Chemistry.[1][2][3]
Retrieved from [Link]

o Note: Authoritative source for calculating solvent-induced shifts in heterocyclic protons.[1]

o AIST (2025).Spectral Database for Organic Compounds (SDBS).[1] National Institute of
Advanced Industrial Science and Technology.[1] Retrieved from [Link][1]

o Note: The primary database for comparing experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Validation & Database Cross-Reference Guide:
Ethyl 5-bromothiazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1440139/docs#spectral-validation-database-cross-
reference-guide-ethyl-5-bromothiazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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